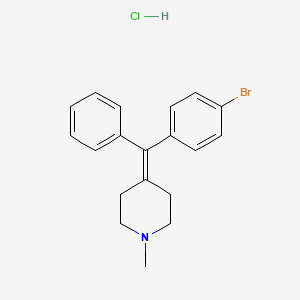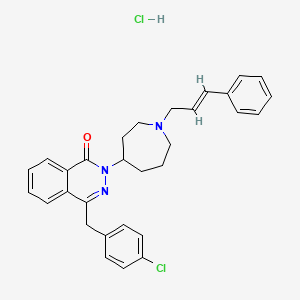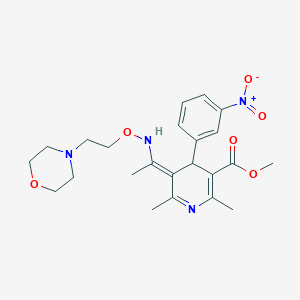
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyridinone core.
Acetylation: The final step involves the acetylation of the compound to form the monoacetate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: May serve as a probe or marker in biological assays due to its azo group.
Industry: Used in the production of dyes and pigments due to its vivid color properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate would depend on its specific application. For example:
In Biological Systems: The compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
In Chemical Reactions: The azo group can participate in electron transfer reactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing textiles.
Pyridinone Derivatives: Compounds with similar pyridinone cores used in various chemical and pharmaceutical applications.
Uniqueness
1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is unique due to its specific combination of functional groups, which may confer unique properties such as specific reactivity, color, and biological activity.
Propriétés
Numéro CAS |
84041-76-9 |
|---|---|
Formule moléculaire |
C22H27N5O5 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxo-3-(piperidin-1-ylmethyl)pyridin-2-yl] acetate |
InChI |
InChI=1S/C22H27N5O5/c1-4-26-21(29)20(24-23-18-10-6-7-11-19(18)27(30)31)15(2)17(22(26)32-16(3)28)14-25-12-8-5-9-13-25/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3 |
Clé InChI |
HTPAHTKFHIIJTA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CN3CCCCC3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




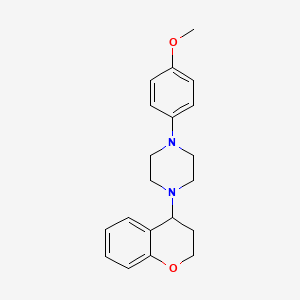
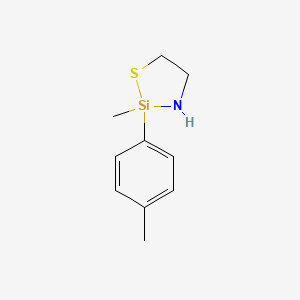

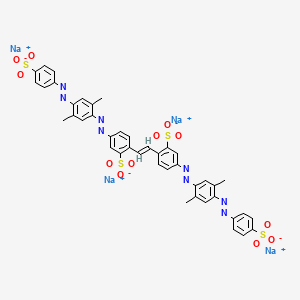
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
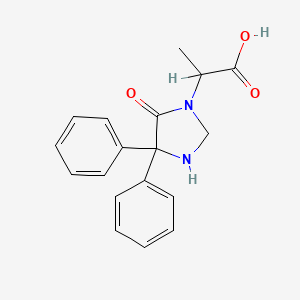

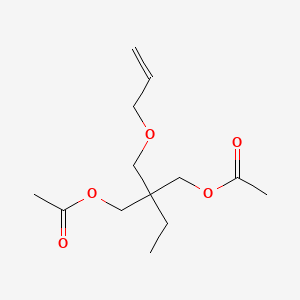
![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
